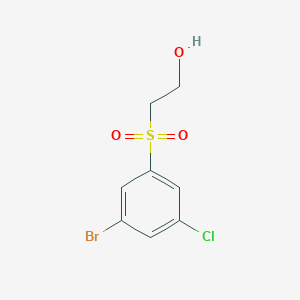
2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol
Overview
Description
“3-Bromo-5-chloro-benzenesulfonyl chloride” is a compound with the molecular formula C6H3BrCl2O2S . It is a derivative of aryl sulfonyl chloride .
Molecular Structure Analysis
The molecular structure of “3-Bromo-5-chloro-benzenesulfonyl chloride” consists of a benzene ring with bromo, chloro, and sulfonyl chloride substituents .Physical And Chemical Properties Analysis
The compound “3-Bromo-5-chloro-benzenesulfonyl chloride” has a molecular weight of 289.962, a density of 1.9±0.1 g/cm3, a boiling point of 349.6±32.0 °C at 760 mmHg, and a flash point of 165.2±25.1 °C .Scientific Research Applications
Synthesis and Catalysis
Asymmetric Synthesis : "2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol" has been used as an intermediate in the synthesis of adrenergic agents. Enantioselective processes involving lipase-catalyzed reactions demonstrate its role in the asymmetric synthesis of pharmaceuticals (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).
Catalytic Reactions : Its use in copper-catalyzed electrophilic chlorocyclization reactions showcases its potential in the development of greener and simpler methodologies for synthesizing complex organic structures, such as benzo[b]thiophenes, which have applications in medicinal and materials chemistry (Walter, Fallows, & Kesharwani, 2019).
Organic Chemistry and Mechanism Studies
Mechanistic Insights : Studies involving the solvolysis of benzenesulfonyl chlorides in aqueous alcohols have provided valuable insights into reaction mechanisms and selectivities. This research contributes to a deeper understanding of the solvolytic processes of sulfonyl compounds and their reaction pathways (Bentley, Jones, Kang, & Koo, 2009).
Organic Synthesis : It has been utilized in the synthesis of various organic compounds, demonstrating its versatility as a reagent. For example, the efficient synthesis of chiral intermediates for adrenoceptor receptor agonists highlights its importance in pharmaceutical chemistry (Ni, Zhang, & Sun, 2012).
Green Chemistry : The compound's role in environmentally friendly synthesis processes, such as the green synthesis of halogenated thiophenes and selenophenes, underscores its contribution to sustainable chemistry practices. These methodologies emphasize the use of non-toxic reagents, ethanol as a solvent, and safer reaction conditions, leading to high yields of the desired products (Kesharwani, Giraudy, Morgan, Kornman, & Olaitan, 2017).
Safety And Hazards
properties
IUPAC Name |
2-(3-bromo-5-chlorophenyl)sulfonylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO3S/c9-6-3-7(10)5-8(4-6)14(12,13)2-1-11/h3-5,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHXVVOIOZQIOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)S(=O)(=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383080.png)

![Benzyl n-[(3-oxocyclobutyl)methyl]carbamate](/img/structure/B1383082.png)

![3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383087.png)
![3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383092.png)
![7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383093.png)
![7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine](/img/structure/B1383094.png)
![8-tert-Butyl 6-ethyl 6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-6,8(9H)-dicarboxylate](/img/structure/B1383095.png)
![tert-Butyl 9-oxo-2,8-diazaspiro[4.6]undecane-2-carboxylate](/img/structure/B1383096.png)
![tert-Butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate](/img/structure/B1383097.png)
![2-Benzyl 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1383100.png)
![1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B1383101.png)
![3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383102.png)